molecular formula C15H16N2O3S B2744448 N'-((4-ethoxyphenyl)sulfonyl)benzimidamide CAS No. 327096-02-6

N'-((4-ethoxyphenyl)sulfonyl)benzimidamide

Cat. No.: B2744448
CAS No.: 327096-02-6
M. Wt: 304.36
InChI Key: UEKVOQXUKKPDLV-UHFFFAOYSA-N
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Description

N’-((4-ethoxyphenyl)sulfonyl)benzimidamide is a chemical compound with the molecular formula C15H16N2O3S It is characterized by the presence of a benzimidamide core structure substituted with a 4-ethoxyphenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-((4-ethoxyphenyl)sulfonyl)benzimidamide typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with benzimidamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of N’-((4-ethoxyphenyl)sulfonyl)benzimidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N’-((4-ethoxyphenyl)sulfonyl)benzimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfinamide or sulfenamide derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfinamide and sulfenamide derivatives.

    Substitution: Various substituted benzimidamide derivatives.

Scientific Research Applications

N’-((4-ethoxyphenyl)sulfonyl)benzimidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-((4-ethoxyphenyl)sulfonyl)benzimidamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to alterations in cellular processes. For example, it may inhibit the activity of sulfonamide-sensitive enzymes, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-Ethoxyphenyl)sulfonyl]benzamide
  • N-[(4-Methoxyphenyl)sulfonyl]benzimidamide
  • N-[(4-Chlorophenyl)sulfonyl]benzimidamide

Uniqueness

N’-((4-ethoxyphenyl)sulfonyl)benzimidamide is unique due to the presence of the 4-ethoxyphenylsulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N'-(4-ethoxyphenyl)sulfonylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-2-20-13-8-10-14(11-9-13)21(18,19)17-15(16)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKVOQXUKKPDLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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